molecular formula C9H10N4O2S B13524475 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B13524475
M. Wt: 238.27 g/mol
InChI Key: LARJFMPRBDLWNT-UHFFFAOYSA-N
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Description

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position, a pyridin-2-yl group at the 1-position, and a sulfonamide group at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridylhydrazine with an appropriate β-ketoester to form the pyrazole ring. The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It shows promise as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

5-methyl-1-pyridin-2-ylpyrazole-4-sulfonamide

InChI

InChI=1S/C9H10N4O2S/c1-7-8(16(10,14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H2,10,14,15)

InChI Key

LARJFMPRBDLWNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)S(=O)(=O)N

Origin of Product

United States

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